Lipophilicity and Polar Surface Area Comparison: 4‑Nitrophenyl vs. Des‑Nitro Parent
The 4‑nitrophenyl substituent in 1H‑1,2,4‑Triazole, 3‑(methylthio)‑5‑(4‑nitrophenyl)‑ (CAS 57295‑48‑4) substantially modifies the lipophilicity and polarity relative to the des‑nitro analog 3‑methylsulfanyl‑5‑phenyl‑1H‑1,2,4‑triazole (CAS 7747‑19‑5). Calculated properties indicate that CAS 57295‑48‑4 exhibits a LogP of 2.625 and a PSA of 112.69 Ų , whereas CAS 7747‑19‑5 shows a LogP of 2.194 and a PSA of 66.87 Ų . This represents a LogP increase of +0.43 units and a PSA increase of +45.82 Ų conferred by the electron‑withdrawing 4‑nitro group.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.625; PSA = 112.69 Ų |
| Comparator Or Baseline | 3-Methylsulfanyl-5-phenyl-1H-1,2,4-triazole (CAS 7747-19-5): LogP = 2.194; PSA = 66.87 Ų |
| Quantified Difference | ΔLogP = +0.43; ΔPSA = +45.82 Ų |
| Conditions | Calculated properties sourced from Chemsrc database (ALOGPS/ACD/Labs-type predictions) |
Why This Matters
These differences allow researchers to select between the two scaffolds based on the desired balance between membrane permeability (LogP) and hydrogen-bonding capacity (PSA), which are critical determinants of oral bioavailability and target engagement in medicinal chemistry programs.
